Methyl 2-amino-3-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 2-amino-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid and features functional groups such as an amino group, a hydroxyl group, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-hydroxy-5-methoxybenzoate typically involves the esterification of 2-amino-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-5-methoxybenzoate.
Reduction: Formation of 2-amino-3-hydroxy-5-methoxybenzylamine.
Substitution: Formation of various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-5-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-hydroxy-5-methoxybenzoate
- Methyl 2-hydroxy-5-methoxybenzoate
- Methyl 3-hydroxy-5-methoxybenzoate
Uniqueness
Methyl 2-amino-3-hydroxy-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 2-amino-3-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5/h3-4,11H,10H2,1-2H3 |
InChI Key |
ASUPDVFMFXKFHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)N)C(=O)OC |
Origin of Product |
United States |
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